molecular formula C8H14N2 B1311286 1-(Dimethylamino)cyclopentanecarbonitrile CAS No. 22912-31-8

1-(Dimethylamino)cyclopentanecarbonitrile

Cat. No. B1311286
CAS RN: 22912-31-8
M. Wt: 138.21 g/mol
InChI Key: HZWBDLLSZAIPBC-UHFFFAOYSA-N
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Description

1-(Dimethylamino)cyclopentanecarbonitrile is a chemical compound with the molecular formula C8H14N2 . It has a molecular weight of 138.21 g/mol .


Molecular Structure Analysis

The molecular structure of 1-(Dimethylamino)cyclopentanecarbonitrile consists of 8 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .

Scientific Research Applications

Reactions with Olefins

1-(Dimethylamino)cyclopentanecarbonitrile has been studied in its interactions with various olefins. For example, 1,1-bis(dimethylamino)-1,3-butadiene, a related compound, demonstrated interesting reactions when combined with acrylonitrile and tetracyanoethylene, leading to the formation of zwitterions and cycloadducts under different conditions. These reactions highlight the potential of such compounds in synthesizing new chemical structures through cycloaddition and zwitterion formation processes (Sustman et al., 1992).

Charge Transfer Studies

The compound's derivatives, particularly those involving dimethylamino groups, have been crucial in studying charge transfer mechanisms. For instance, the solvation effects and charge-transfer singlet states of 4-(N,N-dimethylamino)benzonitrile in solvents like cyclopentane have been extensively analyzed. These studies provide insights into the microscopic mechanism of solvation in different states, crucial for understanding dual fluorescence phenomena in polar solvents (Sudholt et al., 2000).

Photophysical Behavior Analysis

The photophysical properties of compounds related to 1-(Dimethylamino)cyclopentanecarbonitrile, such as dimethylaminobenzonitriles, have been the subject of various studies. These investigations delve into aspects like fluorescence polarity in aqueous solutions and the behavior in cyclodextrin environments. This research is vital for understanding the dual fluorescence properties of these compounds and their potential applications in fluorescent probes and photophysical studies (Cox et al., 1984).

Complexation Studies

The interactions and complexation behaviors of 1-(Dimethylamino)cyclopentanecarbonitrile derivatives with other molecules like β-cyclodextrin have been examined. These studies utilize molecular mechanics calculations to understand the guest-host interactions, revealing insights into the driving forces behind complex formation. Such research is crucial for designing and understanding molecular complexes and their potential applications in various fields like drug delivery and molecular recognition (Pozuelo et al., 1999).

Nonadiabatic Relaxation Dynamics

Studies have also been conducted on the nonadiabatic relaxation dynamics of related compounds, particularly focusing on 4-(N,N-Dimethylamino)benzonitrile. Such research employs techniques like trajectory surface hopping and electronic structure methods to understand the early events involved in photoexcitation processes. These findings are vital for interpreting data from time-resolved experiments and contribute to the broader understanding of photoinduced charge-transfer processes (Kochman et al., 2015).

Electrostatic Self-Complex Formation

Electrostatic self-complex formation of p-(N,N-dimethylamino)-benzonitrile, a compound related to 1-(Dimethylamino)cyclopentanecarbonitrile, has been studied in detail. These studies explore the possibilities of ground state complex and excimer formation, providing insights into the molecular interactions in both ground and excited states. This research is essential for understanding the molecular behavior of such compounds in various solvents and their potential applications in chemical sensors and molecular electronics (Narashima & Mataga, 1973).

properties

IUPAC Name

1-(dimethylamino)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-10(2)8(7-9)5-3-4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWBDLLSZAIPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444596
Record name 1-(Dimethylamino)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)cyclopentanecarbonitrile

CAS RN

22912-31-8
Record name 1-(Dimethylamino)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22912-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dimethylamino)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred, ice cooled mixture of dimethylamine hydrochloride (26.32.g; 0.323 mol) and cyclopentanone (27.15 g; 0.323 mol) was added dropwise a solution of potassium cyanide (21.02 g; 0.323 mol) in water (170 ml) over 10 min. The mixture was stirred at room temperature overnight. Then, the mixture was extracted into diethylether (2×200 ml) and the combined organics were washed with brine (200 ml), dried (Na2SO4), and evaporated in vacuo to afford the title product as a colourless liquid (43 g, 96.5%)
Quantity
0.323 mol
Type
reactant
Reaction Step One
Quantity
27.15 g
Type
reactant
Reaction Step One
Quantity
21.02 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Yield
96.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Tian, R Vogel, L Amici, G Tamagnan… - Journal of Labelled …, 2006 - Wiley Online Library
The recently described selective and potent GlyT2 antagonist, 4‐benzyloxy‐3,5‐dimethoxy‐N‐[(1‐dimethylaminocyclopentyl) methyl]benzamide (IC 50 =16 nM) provided an important …
D Yang, B Brémont, S Shen, S Kefi… - European journal of …, 1996 - Elsevier
A new series of benzamides derived from metoclopramide have been synthesized, in which the vicinal carbon of the basic nitrogen atom of the ethyl chain is situated on the C 3 , C 4 , C …
Number of citations: 15 www.sciencedirect.com

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